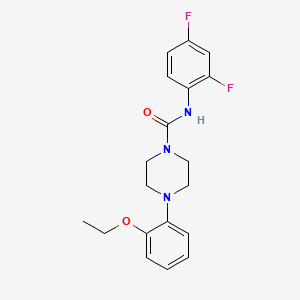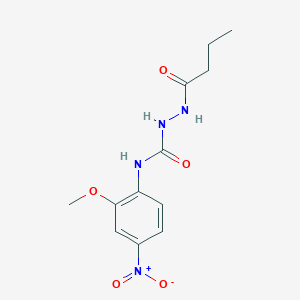![molecular formula C16H19N3O5S B4283942 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4283942.png)
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory and autoimmune diseases, cancer, and neurological disorders.
Wirkmechanismus
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides. The P2Y6 receptor is expressed on various cell types, including immune cells, endothelial cells, and cancer cells. Activation of the P2Y6 receptor has been shown to promote inflammation, angiogenesis, and tumor growth. This compound 2578 blocks the binding of extracellular nucleotides to the P2Y6 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 2578 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. It has also been shown to inhibit angiogenesis and tumor growth by blocking the P2Y6 receptor-mediated activation of endothelial cells and cancer cells. In addition, this compound 2578 has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 has several advantages as a tool compound for studying the P2Y6 receptor. It is highly selective for the P2Y6 receptor and does not cross-react with other purinergic receptors. It is also stable and soluble in aqueous solutions, making it easy to handle in laboratory experiments. However, one limitation of this compound 2578 is that it has a relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in the regulation of immune cell function in various diseases, including autoimmune and inflammatory diseases. Another direction is to explore the potential therapeutic applications of this compound 2578 in cancer, particularly in combination with other anti-cancer drugs. Finally, the development of more potent and selective P2Y6 receptor antagonists may further enhance our understanding of the physiological and pathological functions of this receptor.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine 2578 has been widely used as a tool compound to investigate the role of the P2Y6 receptor in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. This compound 2578 has been used to study the involvement of the P2Y6 receptor in the regulation of immune cell function, angiogenesis, and metastasis. It has also been investigated for its potential therapeutic applications in various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-13-2-5-15(24-13)12-17-8-10-18(11-9-17)25(22,23)16-6-3-14(4-7-16)19(20)21/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGROHIYGBZXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4283866.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283877.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4283882.png)
![ethyl 5-methyl-2-[({[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4283887.png)

![2-[(5-{2-cyano-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4283904.png)
![2-cyano-N-(4-fluorobenzyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4283906.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283918.png)

![1-(benzylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283927.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283930.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283938.png)
![N-cyclohexyl-2-[(5-ethyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4283956.png)

